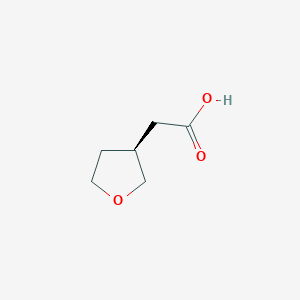

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Overview

Description

“(S)-2-(Tetrahydrofuran-3-YL)acetic acid” is a chemical compound with the molecular formula C6H10O3. It is a liquid at room temperature and should be stored at 2-8°C .

Synthesis Analysis

The synthesis of “(S)-2-(Tetrahydrofuran-3-YL)acetic acid” involves several steps . The process starts with triethylamine in tetrahydrofuran at -78℃, followed by a reaction with n-butyllithium. The compound is then reacted with potassium bis(trimethylsilyl)amide and 2,4,6-triisopropylbenzenesulfonyl azide. After these steps, the product is treated with aqueous LiOH, 1-hydroxybenzotriazole hydrate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and 4-methylmorpholine. The final steps involve a reaction with hydrogen and 5% Pd/C, followed by treatment with triethylamine .Molecular Structure Analysis

The molecular structure of “(S)-2-(Tetrahydrofuran-3-YL)acetic acid” is represented by the formula C6H10O3. The molecular weight of the compound is 130.14 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-(Tetrahydrofuran-3-YL)acetic acid” have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

“(S)-2-(Tetrahydrofuran-3-YL)acetic acid” is a liquid at room temperature . It has a predicted boiling point of 271.4±13.0 °C and a predicted density of 1.162±0.06 g/cm3 .Scientific Research Applications

Diversity-Oriented Synthesis of Tetrahydrofurans The compound has found use in the diversity-oriented synthesis of tetrahydrofurans. A study by Freifeld et al. (2006) described the preparation of a variety of (tetrahydrofuran-2-yl)acetates based on hydrogenation and subsequent nucleophilic substitutions of 2-alkylidene-5-(hydroxymethyl)tetrahydrofurans, showcasing its versatility in generating diverse molecular structures (Freifeld et al., 2006).

Enantioselective Synthesis Techniques The compound plays a crucial role in enantioselective synthesis techniques. For example, the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates with recombinant esterase Est56 proceeded with excellent enantioselectivities, highlighting its significance in producing enantiomerically pure compounds (Bellur et al., 2006).

Safety and Hazards

“(S)-2-(Tetrahydrofuran-3-YL)acetic acid” is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, or dizziness. It is also suspected of causing cancer . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name |

2-[(3S)-oxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566148 | |

| Record name | [(3S)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Tetrahydrofuran-3-YL)acetic acid | |

CAS RN |

146255-26-7 | |

| Record name | (3S)-Tetrahydro-3-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)